molecular formula C21H31N3O6 B6019812 [1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone;oxalic acid

[1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone;oxalic acid

Cat. No.: B6019812
M. Wt: 421.5 g/mol
InChI Key: KVNSMZGABQOIFW-UHFFFAOYSA-N
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Description

[1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone;oxalic acid: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine ring, and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound may be used to study the interactions between different molecular structures and biological systems.

Industry: In industrial applications, the compound may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [1-(4-Methoxyphenyl)piperidin-3-yl]methanone
  • [4-Methylpiperazin-1-yl]methanone
  • Oxalic acid derivatives

Uniqueness: The uniqueness of [1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone lies in its combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2.C2H2O4/c1-20-10-12-22(13-11-20)19(23)17-4-3-9-21(15-17)14-16-5-7-18(24-2)8-6-16;3-1(4)2(5)6/h5-8,17H,3-4,9-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNSMZGABQOIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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